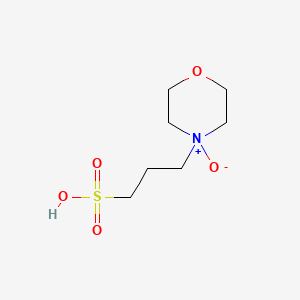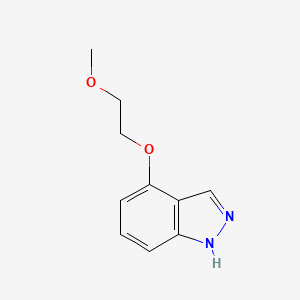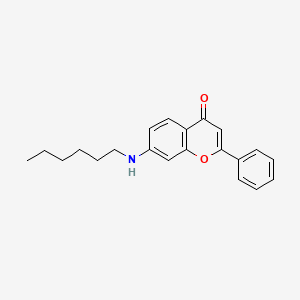![molecular formula C17H19FN2O3 B12615253 N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide CAS No. 919772-44-4](/img/structure/B12615253.png)
N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide” is a synthetic organic compound that features a benzamide core structure. Compounds of this nature are often explored for their potential biological activities, including pharmacological properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von „N-(2-Aminoethyl)-4-[(4-Fluorophenyl)methoxy]-2-methoxybenzamid“ umfasst in der Regel mehrere Schritte:
Bildung des Benzamid-Kerns: Dies kann durch Reaktion von 4-[(4-Fluorophenyl)methoxy]-2-methoxybenzoesäure mit einem geeigneten Amin, wie z. B. 2-Aminoethanol, unter dehydrierenden Bedingungen erreicht werden.
Amidierungsreaktion: Die Carbonsäuregruppe des Benzoesäurederivats wird unter Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (Hydroxybenzotriazol) in ein Amid umgewandelt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dazu könnte die Verwendung von kontinuierlichen Strömungsreaktoren und grünen Chemieprinzipien gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Aminoethyl-Seitenkette.
Reduktion: Reduktionsreaktionen könnten die Nitrogruppe anvisieren, falls sie in Derivaten vorhanden ist.
Substitution: Die Methoxy- und Fluor-Gruppen am Benzolring können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃).
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Palladiumkatalysator.
Substitution: Halogenierungsmittel wie Brom (Br₂) oder Chlorierungsmittel wie Thionylchlorid (SOCl₂).
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
„N-(2-Aminoethyl)-4-[(4-Fluorophenyl)methoxy]-2-methoxybenzamid“ kann verschiedene Anwendungen in der wissenschaftlichen Forschung haben:
Chemie: Verwendet als Zwischenprodukt bei der Synthese komplexerer Moleküle.
Biologie: Mögliche Verwendung bei der Untersuchung von Rezeptor-Ligand-Wechselwirkungen.
Medizin: Untersucht auf seine pharmakologischen Eigenschaften, wie z. B. entzündungshemmende oder krebshemmende Aktivitäten.
Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
5. Wirkmechanismus
Der Wirkmechanismus von „N-(2-Aminoethyl)-4-[(4-Fluorophenyl)methoxy]-2-methoxybenzamid“ hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen könnte es mit Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die molekularen Ziele könnten Proteine sein, die an Signalwegen oder Stoffwechselprozessen beteiligt sind.
Wirkmechanismus
The mechanism of action for “N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-Aminoethyl)-4-methoxybenzamid
- N-(2-Aminoethyl)-4-[(4-Chlorophenyl)methoxy]-2-methoxybenzamid
- N-(2-Aminoethyl)-4-[(4-Bromophenyl)methoxy]-2-methoxybenzamid
Einzigartigkeit
„N-(2-Aminoethyl)-4-[(4-Fluorophenyl)methoxy]-2-methoxybenzamid“ ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das seine chemische Reaktivität und biologische Aktivität deutlich beeinflussen kann. Fluoratome können die Stabilität, Lipophilie und Fähigkeit der Verbindung, mit biologischen Zielen zu interagieren, verbessern.
Eigenschaften
CAS-Nummer |
919772-44-4 |
|---|---|
Molekularformel |
C17H19FN2O3 |
Molekulargewicht |
318.34 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide |
InChI |
InChI=1S/C17H19FN2O3/c1-22-16-10-14(6-7-15(16)17(21)20-9-8-19)23-11-12-2-4-13(18)5-3-12/h2-7,10H,8-9,11,19H2,1H3,(H,20,21) |
InChI-Schlüssel |
QGBJJCFHSUXDFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)



![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)


![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
![4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B12615211.png)



![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea](/img/structure/B12615232.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
